molecular formula C13H12O2 B2533869 Methyl 1-methyl-2-naphthoate CAS No. 73721-17-2

Methyl 1-methyl-2-naphthoate

Cat. No. B2533869
CAS RN: 73721-17-2
M. Wt: 200.237
InChI Key: RJCOLHYGLMOBPX-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-2-naphthoate” is an aromatic ester . It may be used to synthesize a precursor, required for the preparation of a naphthopyran derivative .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-naphthoate” has a refractive index of n20/D 1.603 (lit.), a boiling point of 320 °C (lit.), and a density of 1.17 g/mL at 25 °C (lit.) . A related compound, “Methyl 1-hydroxy-2-naphthoate”, has a melting point of 76-80 °C (lit.) .

Scientific Research Applications

1. Applications in Traditional Medicine and Cytotoxicity Studies

Methyl 1-methyl-2-naphthoate derivatives, identified from the roots of the traditional Chinese herb Morinda officinalis var. officinalis, exhibit significant biological activities. Notably, certain derivatives have displayed considerable cytotoxicity against human cancer cell lines (MDA-MB-231, MCF-7, and A549) and mild inhibition against butyrylcholinesterase. These findings underline the potential of Methyl 1-methyl-2-naphthoate derivatives in cancer research and their relevance in traditional medicine practices (Yu et al., 2019).

2. Role in Organic Synthesis and Photochemical Reactions

Methyl 1-methyl-2-naphthoate is pivotal in the synthesis of various organic compounds. The substance is used as a starting material or intermediate in reactions such as Heck coupling and Dieckmann cyclization to yield specific naphthalene-2-carboxylic acid derivatives. These synthetic routes are instrumental in developing complex organic molecules on a multigram scale (Podeschwa & Rossen, 2015). Moreover, Methyl 1-methyl-2-naphthoate undergoes photoinduced cycloreversion, a critical reaction in semiconductor studies, showing its significance in the field of materials science and photocatalysis (Tung & Ying, 2010).

3. Involvement in Complex Formation and Polymorphism Studies

The interaction of Methyl 1-methyl-2-naphthoate isomers with metal cations and the influence of water molecules on these complexes have been a subject of study, offering insights into the stability and behavior of such complexes in various conditions. This research is crucial for understanding the compound's properties in different chemical environments (Frański & Zalas, 2016). Additionally, polymorphism in related compounds like methyl 3-hydroxy-2-naphthoate has been extensively studied, revealing differences in intermolecular interactions and optical properties, which are essential for applications in supramolecular chemistry and material sciences (Sahoo et al., 2020).

4. Catalytic and Synthetic Applications in Green Chemistry

Methyl 1-methyl-2-naphthoate and its derivatives play a critical role in catalysis and green chemistry. For instance, they are involved in the methylation of 2-naphthol, an essential step in producing intermediates like 2-methoxynaphthalene, which are key in manufacturing drugs like naproxen. The use of greener agents and the exploration of catalysts and kinetic models demonstrate the compound's importance in developing environmentally friendly synthetic routes (Yadav & Salunke, 2013).

5. Utility in Photodimerization and Supramolecular Chemistry

The compound is also involved in photodimerization processes, where it forms structures like cubane-like photodimers. Such processes are significant in the study of molecular dimerization and the role of external factors like cucurbituril in modulating chemical reactivity and product distribution. This research provides valuable insights into supramolecular chemistry and the design of molecular systems with specific photochemical properties (Lei et al., 2006).

Safety And Hazards

“Methyl 1-methyl-2-naphthoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-methylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCOLHYGLMOBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-2-naphthoate

CAS RN

73721-17-2
Record name methyl 1-methylnaphthalene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
G Jimenez-Oses, AJ Brockway, JT Shaw… - Journal of the …, 2013 - ACS Publications
The mechanism of direct displacement of alkoxy groups in vinylogous and aromatic esters by Grignard reagents, a reaction that is not observed with expectedly better tosyloxy leaving …
Number of citations: 31 pubs.acs.org
SW Horgan - 1971 - search.proquest.com
… 1,4-Dimethylbenzo ( c ) phenanthrene 1-Methyl-2-naphthoic acid Methyl 1-methyl-2-naphthoate 1-Methyl-2-hydroxymethylnap- …
Number of citations: 2 search.proquest.com

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